
5-bromo-2-methoxy-N-(2-methylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-2-methoxy-N-(2-methylphenyl)benzamide, also known as BML-210, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BML-210 belongs to the class of benzamides and is a potent and selective inhibitor of the transcription factor NF-κB, which plays a crucial role in the regulation of immune and inflammatory responses.
Wirkmechanismus
5-bromo-2-methoxy-N-(2-methylphenyl)benzamide acts as a potent and selective inhibitor of the transcription factor NF-κB, which regulates the expression of genes involved in immune and inflammatory responses. By inhibiting NF-κB, 5-bromo-2-methoxy-N-(2-methylphenyl)benzamide can suppress the expression of pro-inflammatory cytokines and chemokines, reduce the recruitment of immune cells, and inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
5-bromo-2-methoxy-N-(2-methylphenyl)benzamide has been shown to have significant biochemical and physiological effects in various disease models. In cancer, 5-bromo-2-methoxy-N-(2-methylphenyl)benzamide can induce apoptosis, inhibit angiogenesis, and sensitize cancer cells to chemotherapy and radiation therapy. In inflammation, 5-bromo-2-methoxy-N-(2-methylphenyl)benzamide can reduce the production of pro-inflammatory cytokines and chemokines, suppress the activation of immune cells, and improve tissue damage and repair. In autoimmune disorders, 5-bromo-2-methoxy-N-(2-methylphenyl)benzamide can inhibit the activation of autoreactive immune cells and reduce the severity of disease symptoms.
Vorteile Und Einschränkungen Für Laborexperimente
5-bromo-2-methoxy-N-(2-methylphenyl)benzamide has several advantages for lab experiments, including its high potency and selectivity for NF-κB inhibition, its ability to penetrate cell membranes and target intracellular signaling pathways, and its low toxicity and side effects. However, 5-bromo-2-methoxy-N-(2-methylphenyl)benzamide also has some limitations, including its high cost and limited availability, its potential off-target effects, and its variable effects in different disease models.
Zukünftige Richtungen
There are several future directions for the research and development of 5-bromo-2-methoxy-N-(2-methylphenyl)benzamide. These include the identification of new targets and pathways for 5-bromo-2-methoxy-N-(2-methylphenyl)benzamide, the optimization of its chemical structure and pharmacokinetic properties, the development of more efficient and cost-effective synthesis methods, and the evaluation of its therapeutic potential in clinical trials. Additionally, the use of 5-bromo-2-methoxy-N-(2-methylphenyl)benzamide in combination with other drugs or therapies may enhance its efficacy and reduce its limitations.
Synthesemethoden
5-bromo-2-methoxy-N-(2-methylphenyl)benzamide can be synthesized using a multistep process that involves the reaction of 2-bromo-5-nitrophenol with 2-methylphenylamine, followed by the reduction of the nitro group to an amino group. The resulting compound is then reacted with 2-methoxybenzoyl chloride to yield 5-bromo-2-methoxy-N-(2-methylphenyl)benzamide.
Wissenschaftliche Forschungsanwendungen
5-bromo-2-methoxy-N-(2-methylphenyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. The inhibition of NF-κB by 5-bromo-2-methoxy-N-(2-methylphenyl)benzamide has been shown to reduce the growth and proliferation of cancer cells, suppress inflammation, and ameliorate autoimmune disorders.
Eigenschaften
IUPAC Name |
5-bromo-2-methoxy-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-10-5-3-4-6-13(10)17-15(18)12-9-11(16)7-8-14(12)19-2/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBQULYIBMBBDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-methoxy-N-(2-methylphenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

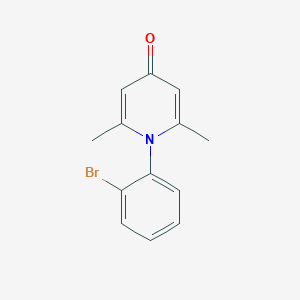
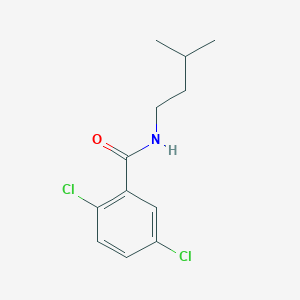



![3-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5780242.png)
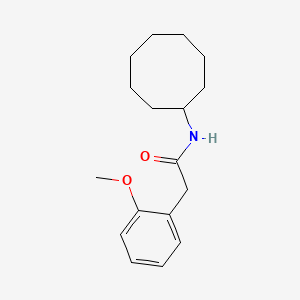
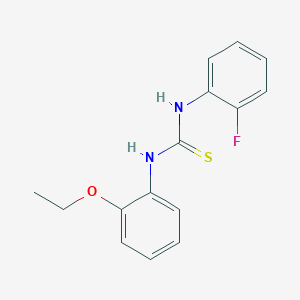
![1-(3-chlorophenyl)-4-[(3,5-dimethyl-4-isoxazolyl)acetyl]piperazine](/img/structure/B5780258.png)
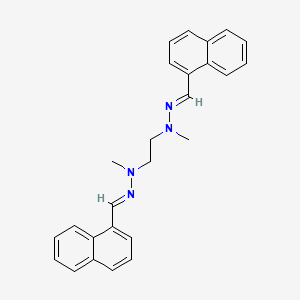
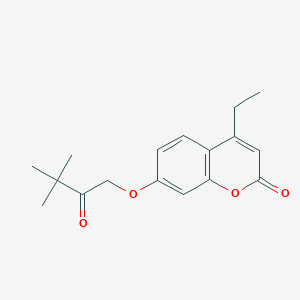
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5780265.png)
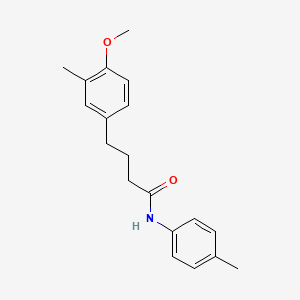
![N-[3-(hydrazinocarbonyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B5780283.png)